molecular formula C18H17Cl2NO3 B2529927 {[(3,4-Dimethylphenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate CAS No. 1794983-02-0

{[(3,4-Dimethylphenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate

Cat. No.: B2529927
CAS No.: 1794983-02-0
M. Wt: 366.24
InChI Key: WWSGEIKDZVCBFI-UHFFFAOYSA-N
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Description

{[(3,4-Dimethylphenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate is a synthetic organic compound with the molecular formula C18H17Cl2NO3 and a molecular weight of 366.24 g/mol. This compound is characterized by its complex structure, which includes a dichlorobenzoate moiety and a dimethylphenyl group linked through a carbamoylmethyl bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(3,4-Dimethylphenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate typically involves a multi-step process. One common method starts with the preparation of the 2,4-dichlorobenzoic acid derivative, followed by the introduction of the carbamoylmethyl group through a nucleophilic substitution reaction. The final step involves the coupling of the 3,4-dimethylphenylmethyl group under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

{[(3,4-Dimethylphenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydroxide (NaOH) and sulfuric acid (H2SO4) are employed depending on the type of substitution reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

{[(3,4-Dimethylphenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of {[(3,4-Dimethylphenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets within cells. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. These interactions can affect cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-aminobenzoate: A compound with a similar benzoate structure but different functional groups.

    Ethyl 4-aminobenzoate: Another benzoate derivative with ethyl and amino groups.

    4-Aminobenzoic acid methyl ester: Shares the benzoate core but has different substituents.

Uniqueness

{[(3,4-Dimethylphenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

[2-[(3,4-dimethylphenyl)methylamino]-2-oxoethyl] 2,4-dichlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2NO3/c1-11-3-4-13(7-12(11)2)9-21-17(22)10-24-18(23)15-6-5-14(19)8-16(15)20/h3-8H,9-10H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWSGEIKDZVCBFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CNC(=O)COC(=O)C2=C(C=C(C=C2)Cl)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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